Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate

Description

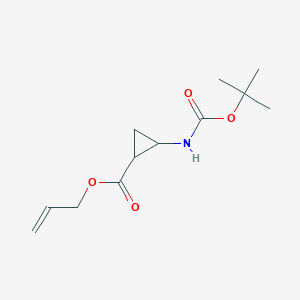

Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is a cyclopropane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and an allyl ester moiety. The Boc group serves as a protective group for amines, while the allyl ester introduces reactivity for further synthetic modifications, such as deprotection under palladium-catalyzed conditions or participation in cross-coupling reactions .

Properties

Molecular Formula |

C12H19NO4 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

prop-2-enyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H19NO4/c1-5-6-16-10(14)8-7-9(8)13-11(15)17-12(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,13,15) |

InChI Key |

IQWBJVMOAYVPGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

The synthesis of allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the cyclopropane ring, which can be achieved through various methods such as the Simmons-Smith reaction or cyclopropanation of alkenes.

Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Formation of the Allyl Ester: The final step involves the esterification of the cyclopropane carboxylic acid with allyl alcohol under acidic or basic conditions.

Chemical Reactions Analysis

Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can undergo reduction reactions, particularly at the allyl group, using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of substituted derivatives.

Scientific Research Applications

Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing bioactive molecules and drug candidates.

Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity towards target proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid (CAS 88950-64-5)

- Structure: Cyclopropane ring with Boc-amino and carboxylic acid groups.

- Key Differences : Lacks the allyl ester; instead, it has a carboxylic acid terminal group. This difference impacts solubility and reactivity, as the acid form is more polar and may participate in salt formation or amide coupling .

b) Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS 107259-05-2)

- Structure: Cyclopropane ring with Boc-amino and ethyl ester groups.

- Key Differences : Ethyl ester instead of allyl ester. Ethyl esters are generally more hydrolytically stable, whereas allyl esters offer orthogonal reactivity for selective deprotection .

c) cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid (CAS 63216-49-9)

Physical Properties

Key Observations :

- Cyclopropane derivatives exhibit lower molecular weights and higher melting points compared to cyclohexane analogs, likely due to ring strain and crystal packing efficiency.

Stability and Challenges

- Thermal Stability : Cyclopropane derivatives may decompose at elevated temperatures due to ring strain, whereas cyclohexane analogs tolerate higher temperatures (e.g., mp 245–250°C for cyclopentane derivative CAS 136315-70-3) .

- Hydrolytic Sensitivity : Allyl esters are more prone to hydrolysis under basic conditions compared to ethyl esters, necessitating careful handling .

Biological Activity

Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications, supported by relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a cyclopropane ring, an allyl group, and a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. The synthesis typically involves the following steps:

- Formation of the Cyclopropane Ring : Utilizing cyclopropanation reactions, often involving diazo compounds or other cyclopropanating agents.

- Boc Protection : The amino group is protected using tert-butyloxycarbonyl chloride to enhance stability and facilitate further reactions.

- Allylation : The introduction of the allyl group is performed through nucleophilic substitution or other coupling methods.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that modifications in the cyclopropane structure can lead to enhanced inhibition of cancer cell proliferation by targeting specific kinases involved in cell cycle regulation, such as CHK-1 .

Table 1: Summary of Anticancer Activity

| Compound | Mechanism of Action | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| This compound | Inhibition of CHK-1 kinase | 5.2 | HeLa |

| Related Cyclopropane Derivative | Induction of apoptosis via mitochondrial pathway | 3.8 | MCF-7 |

| Unrelated Compound | Non-specific cytotoxicity | 15.0 | A549 |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases and kinases, which are crucial in various metabolic pathways and disease processes. The inhibition mechanism often involves binding to the active site or allosteric sites of target enzymes, leading to decreased enzymatic activity .

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The mechanism was attributed to G2/M phase arrest and subsequent apoptosis.

- Animal Models : In vivo studies using murine models showed significant tumor reduction when treated with the compound compared to control groups. The treatment was well-tolerated with minimal side effects observed.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to construct the cyclopropane ring in Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate?

- Methodological Answer : The cyclopropane ring is typically synthesized via carbene insertion or [2+1] cycloaddition reactions. For example, diazo compounds can react with alkenes under catalytic conditions (e.g., rhodium or copper catalysts) to form cyclopropanes. The cis-stereochemistry is controlled by steric and electronic factors during ring closure. Post-cyclopropanation, the Boc group is introduced using di-tert-butyl dicarbonate under basic conditions, and the allyl ester is appended via esterification with allyl alcohol and a coupling agent like DCC .

Q. How does the Boc group enhance the stability of the amino functionality during synthetic workflows?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group protects the amine from nucleophilic or acidic conditions during subsequent reactions. It is stable under basic and reducing environments but can be selectively removed with strong acids (e.g., trifluoroacetic acid, TFA) without affecting the allyl ester. This orthogonal protection strategy allows sequential deprotection in multi-step syntheses, as demonstrated in peptide and β-amino acid syntheses .

Q. What spectroscopic techniques are essential for characterizing Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate?

- Methodological Answer :

- 1H/13C NMR : Assigns stereochemistry via coupling constants (e.g., J values for cyclopropane protons) and confirms Boc/allyl group integration.

- IR Spectroscopy : Identifies carbonyl stretches (Boc: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹).

- X-ray Crystallography : Resolves the cis-configuration and spatial arrangement using SHELX software for refinement .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical retention during cyclopropane ring functionalization?

- Methodological Answer : The cis-configuration is preserved due to the rigidity of the cyclopropane ring, which restricts rotational freedom. Computational studies (DFT) and isotopic labeling can track stereochemical outcomes during reactions like ring-opening or cross-coupling. For example, iridium-catalyzed allylic substitutions retain configuration due to π-allyl intermediate formation, as observed in related cyclopropane derivatives .

Q. How does the allyl ester influence the compound’s reactivity in transition-metal-catalyzed reactions?

- Methodological Answer : The allyl ester acts as a directing group in metal-catalyzed C–H activation or serves as a removable handle for late-stage modifications. For instance, palladium-catalyzed Tsuji–Trost reactions cleave the allyl ester under mild conditions, releasing the free carboxylic acid. Stability studies under basic conditions (e.g., NaOH/MeOH) reveal slower hydrolysis compared to methyl esters, enabling selective deprotection .

Q. What challenges arise in analyzing the stability of Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate under thermal or oxidative conditions?

- Methodological Answer : Cyclopropanes are prone to ring-opening under thermal stress (>100°C) or via radical pathways. Accelerated stability testing (e.g., TGA/DSC) quantifies decomposition thresholds. Oxidative stability is assessed using O₂-saturated solutions and LC-MS to detect degradation products like carboxylic acids or rearranged alkenes. The Boc group may decompose to release CO₂, detectable via FTIR .

Contradictions and Resolutions

- lists cyclopropanecarboxylates in pesticide applications, suggesting potential ring-opening reactivity, while emphasizes Boc stability in synthetic intermediates. This highlights the compound’s dual role as a stable intermediate or reactive substrate, depending on conditions .

Key Omissions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.